4-Methoxy-3-methylbutan-2-amine

Descripción general

Descripción

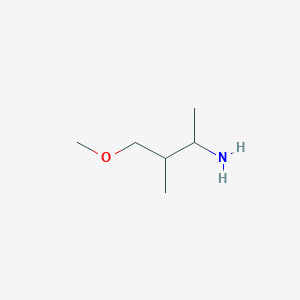

4-Methoxy-3-methylbutan-2-amine is an organic compound with the molecular formula C6H15NO. It is a derivative of butanamine, characterized by the presence of a methoxy group and a methyl group on the butane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methylbutan-2-amine typically involves the alkylation of 3-methylbutan-2-amine with methoxy-containing reagents. One common method includes the reaction of 3-methylbutan-2-amine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-3-methylbutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: :

Actividad Biológica

4-Methoxy-3-methylbutan-2-amine, also known by its chemical formula C₆H₁₅NO, is a secondary amine characterized by a methoxy group and two methyl groups. Its unique structural features suggest potential biological activities that warrant investigation. This article explores the compound’s biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular weight of approximately 117.19 g/mol. The compound's structure includes:

- Methoxy Group : Enhances solubility and reactivity.

- Amine Group : Implicated in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Functional Groups | Methoxy, Amine |

Pharmacological Potential

The structural similarity to other bioactive compounds suggests that this compound may exhibit:

- Antiviral Activity : Similar compounds have shown efficacy against viral infections, particularly Hepatitis C virus (HCV) proteases, indicating potential for antiviral drug development .

- Neuroactive Properties : The amine group is often associated with neurotransmitter activity, suggesting possible roles in modulating neurological functions or acting as a precursor to neurotransmitters .

- Antifungal Activity : Research on structurally related compounds has indicated potential antifungal properties, which could be explored further for agricultural applications .

Case Studies

While direct case studies on this compound are scarce, parallels can be drawn from research involving similar amines:

- Antiviral Efficacy : A study on quinoxaline-based compounds demonstrated significant antiviral activity against HCV variants, highlighting the importance of structural modifications in enhancing bioactivity .

- Neurotransmitter Modulation : Research indicates that secondary amines can influence neurotransmitter pathways, leading to implications for treating neurodegenerative diseases .

- Fungicidal Applications : Natural products with similar structures have been effective as fungicides in crop protection, suggesting that this compound could serve as a model for developing new agricultural bioproducts .

Synthesis Methods

Various synthesis methods for this compound have been proposed, which include:

- Alkylation Reactions : Using methanol and methylbutylenes as starting materials.

- Reduction Processes : Converting ketones to amines through catalytic hydrogenation.

These methods highlight the compound's accessibility for further research and development.

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-Methoxy-3-methylbutan-2-amine shows potential applications in drug development due to its unique structural features. Its resemblance to other biologically active compounds suggests it may possess interesting pharmacological properties. Research indicates that compounds with similar structures can exhibit various biological activities, including anti-inflammatory and analgesic effects.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including those used in medicinal chemistry. For example, it has been explored as a precursor in the synthesis of enantioselective compounds, which are essential for developing specific therapeutic agents .

Agrochemicals

There is potential for this compound to be developed into agrochemicals, particularly as a plant growth regulator or pesticide. Its structural characteristics may allow it to interact with biological systems in plants or pests, leading to beneficial agricultural applications.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be effectively used as a starting material for synthesizing bioactive molecules. One notable study involved its application in the total synthesis of (-)-epibatidine, a potent analgesic agent derived from the skin of certain frogs . This synthesis highlights the compound's utility in producing complex natural products that have significant pharmacological relevance.

Case Study: Agrochemical Development

In another study focused on agrochemical applications, researchers explored the potential of this compound as a plant growth regulator. Initial findings indicated that modifications to its structure could enhance its efficacy in promoting plant growth while minimizing environmental impact.

Propiedades

IUPAC Name |

4-methoxy-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(4-8-3)6(2)7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUBVNVNHJSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.